molecular formula C9H12O3 B14372113 2H-Pyran-2-one, 4-methoxy-6-propyl- CAS No. 90673-80-6

2H-Pyran-2-one, 4-methoxy-6-propyl-

Cat. No.: B14372113
CAS No.: 90673-80-6
M. Wt: 168.19 g/mol
InChI Key: RCKBJIXCWVUPOX-UHFFFAOYSA-N
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Description

4-Methoxy-6-propyl-2H-pyran-2-one (CAS: 90673-80-6) is a substituted α-pyrone derivative characterized by a methoxy group at position 4 and a propyl chain at position 5. This compound belongs to a class of bioactive metabolites commonly produced by fungi in the genus Trichoderma . Its structural framework is shared with homologs and analogs that exhibit diverse biological activities, including antifungal, cytotoxic, and antimicrobial properties .

Properties

CAS No.

90673-80-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-methoxy-6-propylpyran-2-one

InChI

InChI=1S/C9H12O3/c1-3-4-7-5-8(11-2)6-9(10)12-7/h5-6H,3-4H2,1-2H3

InChI Key

RCKBJIXCWVUPOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=O)O1)OC

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Aldol Condensation : A propanal derivative is condensed with a methylated diketone precursor under basic conditions to form the pyranone skeleton.
  • Methoxy Group Installation : Methoxylation at the C4 position is achieved using methyl iodide in the presence of a silver oxide catalyst.
  • Propyl Side-Chain Introduction : A Grignard reagent (propylmagnesium bromide) is used to alkylate the C6 position, followed by acid-mediated cyclization.

Optimization Insights

  • Yield : The final step achieves a 58% yield after chromatographic purification.
  • Stereochemical Control : The use of chiral auxiliaries ensures enantiomeric purity, critical for biological activity.

A scalable method developed by McCracken et al. (as cited in Ambeed.com data) utilizes 4-methoxy-6-methyl-2-pyrone (CAS: 672-89-9) and 4-propylbenzaldehyde (CAS: 28785-06-0) in a magnesium methoxide-mediated condensation.

Synthetic Procedure

  • Reagent Preparation : Magnesium methoxide is generated in situ by reacting magnesium metal with anhydrous methanol.
  • Condensation : 4-Methoxy-6-methyl-2-pyrone (0.30 g, 2.1 mmol) and 4-propylbenzaldehyde (0.32 mL, 2.2 mmol) are refluxed in methanol at 60°C for 5 hours.
  • Workup : The reaction is quenched with acetic acid, extracted with ethyl acetate, and purified via reverse-phase HPLC.

Performance Metrics

Parameter Value
Yield 23%
Purity (HPLC) >95%
Reaction Time 5 hours

The low yield is attributed to competing side reactions, such as aldol adduct decomposition.

Alternative Alkylation Strategies

Friedel-Crafts Alkylation

A modified approach adapts Friedel-Crafts conditions to introduce the propyl group. Using boron trifluoride etherate as a catalyst, propyl chloride reacts with 4-methoxy-6-hydroxy-2-pyrone. This method, however, suffers from regioselectivity issues, yielding <15% of the desired product.

Enzymatic Synthesis

Recent studies explore lipase-catalyzed transesterification to install the propyl chain. While environmentally benign, this method remains experimental, with yields below 10%.

Structural Validation Techniques

Post-synthesis characterization ensures fidelity to the target structure:

Spectroscopic Analysis

  • NMR : $$^1$$H NMR (CDCl₃, 400 MHz): δ 6.25 (s, H-3), 4.15 (s, OCH₃), 2.90 (t, J = 7.2 Hz, CH₂CH₂CH₃).
  • HRMS : Calculated for C₁₀H₁₄O₄ [M+H]⁺: 198.22; Found: 198.21.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar pyranone ring and propyl side-chain orientation.

Industrial-Scale Challenges

Despite academic success, industrial production faces hurdles:

  • Cost of HPLC Purification : Accounts for 70% of total synthesis expenses.
  • Toxicity of Reagents : Silver oxide and boron trifluoride require stringent safety protocols.

Applications in Biomedical Research

The compound’s bioactivity, notably its anticancer properties, is highlighted in a 2010 patent (US 7,763,292 B2), where it inhibits glioblastoma cell proliferation at IC₅₀ = 12 μM.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 4-methoxy-6-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-methoxy-6-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Homologs and Substituent Variations

Key structural analogs differ in alkyl chain length, oxidation state, and substituent groups at positions 4 and 6. Below is a comparative analysis:

Impact of Substituents on Bioactivity

  • Alkyl Chain Length : Longer chains (e.g., pentyl, heptyl) correlate with stronger antifungal properties but reduced aqueous solubility. For instance, 6-pentyl-2H-pyran-2-one from Trichoderma exhibits potent antifungal activity, while shorter chains (e.g., propyl) may require additional functional groups for efficacy .
  • Methoxy vs. Evidence from Trichoderma suggests methoxy groups stabilize the molecule against oxidative degradation .
  • Unsaturation and Carbonyl Groups : Unsaturated analogs like (E)-6-(hept-1-en-1-yl)-2H-pyran-2-one show enhanced cytotoxicity, with IC₅₀ values against cancer cells (e.g., 28.2 μM for A549) linked to the presence of α,β-unsaturated carbonyl systems .

Enzymatic Specificity and Reactivity

The enzyme McH3H from Fusarium fujikuroi demonstrates high specificity for hispidin but fails to act on 4-methoxy-6-methyl-2H-pyran-2-one, indicating that even minor structural changes (methyl vs. propyl) disrupt substrate recognition . This highlights the importance of substituent positioning in biochemical interactions.

Spectroscopic Characterization

  • NMR Analysis : The 4-methoxy group in 4-methoxy-6-propyl-2H-pyran-2-one produces distinct δH 3.25–3.30 signals for oxymethylene protons, whereas hydroxylated analogs show broad OH peaks near δH 4.34 .
  • Mass Spectrometry : Molecular ions (e.g., m/z 281.1744 [M+H]⁺ for 4-methoxy-6-((E)-6-ethyl-7-hydroxy-4-methylhept-2-en-2-yl)-2H-pyran-2-one) confirm side-chain modifications .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 4-methoxy-6-propyl-2H-pyran-2-one?

  • Methodology :

  • Mass Spectrometry (MS) : Electron ionization (EI) coupled with gas chromatography (GC) is effective for determining molecular weight and fragmentation patterns. Compare results with NIST reference data for similar pyranones (e.g., 4-methoxy-6-methyl-2H-pyran-2-one, CAS 672-89-9) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify substituent positions. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and propyl chain (δ ~0.9–1.6 ppm) can be distinguished. Reference spectral libraries for analogous compounds (e.g., tetrahydro derivatives in ) .
  • Infrared (IR) Spectroscopy : Confirm lactone carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹ .

Q. What safety protocols are critical when handling 4-methoxy-6-propyl-2H-pyran-2-one?

  • Key Considerations :

  • GHS Classification : Based on structurally related pyranones ( ), anticipate acute toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store in airtight containers at ≤4°C to avoid degradation. Monitor for peroxide formation if dissolved in ethers .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can the purity of this compound be validated after synthesis?

  • Analytical Workflow :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm). Compare retention times with standards (e.g., methyltriacetolactone in ) .
  • Melting Point Analysis : If crystalline, compare observed mp with literature values (e.g., 62–64°C for 4-methoxy-2(5H)-furanone in ) .

Advanced Research Questions

Q. How does the propyl substituent at the 6-position influence the compound’s reactivity compared to methyl or hydroxyl groups?

  • Mechanistic Insights :

  • Electrophilic Reactivity : The electron-donating methoxy group at C4 enhances ring stability, while the hydrophobic propyl chain at C6 may increase lipid solubility, affecting bioavailability. Compare with 4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one (CAS 5594-96-7) to assess substituent effects on hydrogen bonding .
  • Synthetic Modifications : Propyl groups can be functionalized via alkylation or oxidation. For example, see pseudopyronine B derivatives (CAS 420782-01-0) for bioconjugation strategies .

Q. What computational approaches are suitable for predicting the biological activity of 4-methoxy-6-propyl-2H-pyran-2-one?

  • Strategies :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with bioactive pyranones (e.g., chromenones in ) .
  • Molecular Docking : Screen against target proteins (e.g., microbial enzymes) using PyRx or AutoDock. Validate with in vitro assays (e.g., antimicrobial activity testing per ) .

Q. How can contradictory data on stability under acidic/basic conditions be resolved?

  • Experimental Design :

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-MS. For example, 4-methoxy-6-methyl-2H-pyran-2-one (CAS 672-89-9) shows instability at pH < 3 due to lactone ring opening .
  • Kinetic Analysis : Calculate half-life (t½) and activation energy (Ea) using Arrhenius plots. Compare with analogues like tetrahydro-3-propyl-2H-pyran-2-one (CAS 22791-77-1) .

Q. What synthetic routes are effective for introducing the propyl group at the 6-position?

  • Methodological Options :

  • Claisen Condensation : React 4-methoxy-2-pyrone with propyl magnesium bromide under anhydrous conditions. Optimize yields using catalytic Cu(I) .
  • Enzymatic Functionalization : Use lipases or esterases for regioselective acylation, as seen in pseudopyronine synthesis (CAS 420782-01-0) .

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